

Spectroscopic Characterization of 4-Fluoro-7-Azaindole-3-Carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS No.:	1190314-86-3
Cat. No.:	B1446565

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This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-fluoro-7-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a bioisostere of indole, the 7-azaindole scaffold often confers improved pharmacological properties such as enhanced solubility and bioavailability.[2] The introduction of a fluorine atom at the 4-position and a carbaldehyde group at the 3-position further modulates the electronic properties and potential for intermolecular interactions, making a thorough spectroscopic analysis essential for its application in drug design and materials science.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and trustworthiness.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to the interpretation of all spectroscopic data. The following diagram illustrates the structure of 4-fluoro-7-azaindole-3-carbaldehyde with the conventional numbering system used for spectral assignments.

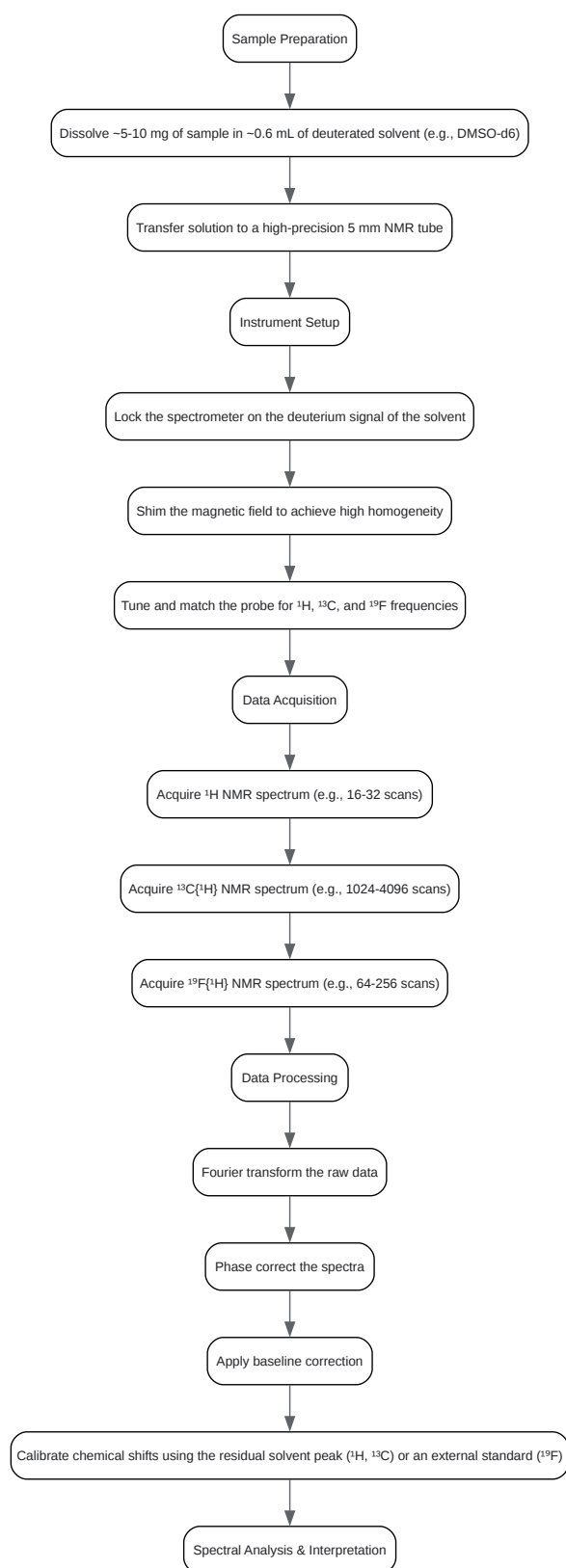
Caption: Molecular structure of 4-fluoro-7-azaindole-3-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4-fluoro-7-azaindole-3-carbaldehyde, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a detailed picture of the molecular framework.

Experimental Protocol: NMR Analysis

A robust and self-validating protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.



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Caption: Generalized workflow for NMR spectroscopic analysis.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde group, the fluorine atom, and the pyridine nitrogen.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H (Aldehyde)	9.9 - 10.2	s	-
H-C2	8.3 - 8.6	s	-
H-C6	8.2 - 8.4	d	$J_{\text{H6-H5}} = \sim 5.0$
H-C5	7.2 - 7.4	dd	$J_{\text{H5-H6}} = \sim 5.0$, $J_{\text{H5-F4}} = \sim 8.0$
N1-H	12.0 - 12.5	br s	-

Note: Predicted values are based on data for analogous compounds such as 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde and other 7-azaindole derivatives.^{[5][6]} The use of DMSO- d_6 as a solvent is assumed, which would allow for the observation of the N-H proton.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon chemical shifts are highly sensitive to the electronic environment.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	C-F Coupling (JC-F, Hz)
C8 (Aldehyde)	185 - 188	d, \sim 3
C4	155 - 158	d, \sim 250
C7a	148 - 151	d, \sim 12
C6	130 - 133	s
C2	138 - 141	d, \sim 4
C3a	125 - 128	d, \sim 5
C5	115 - 118	d, \sim 20
C3	118 - 121	s

Note: Predicted values are based on data for analogous compounds.[5] The large one-bond C-F coupling constant for C4 is characteristic, as are the smaller two-, three-, and four-bond couplings for other carbons in proximity to the fluorine atom.

Predicted ^{19}F NMR Data

^{19}F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C4 position.

Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
F-C4	-120 to -140	d	JF4-H5 = \sim 8.0

Note: The chemical shift is referenced to CFCl_3 . The predicted range is typical for a fluorine atom attached to an aromatic ring.[7] The observed multiplicity will be a doublet due to coupling with the adjacent H-C5 proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, high-resolution mass spectrometry using a technique like electrospray ionization (ESI) is the method of choice.

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	The basic nitrogen atoms in the azaindole ring are readily protonated.
Analyzer	TOF or Orbitrap	Provides high mass accuracy required for elemental composition determination.
Solvent	Methanol or Acetonitrile with 0.1% Formic Acid	Promotes ionization and provides a stable spray.
Mass Range	m/z 50 - 500	To cover the expected molecular ion and potential fragments.

Expected Mass Spectrometric Data

Ion	Formula	Calculated m/z	Observed m/z
[M+H] ⁺	C ₉ H ₇ FN ₂ O	179.0564	Within 5 ppm of calculated
[M+Na] ⁺	C ₉ H ₆ FN ₂ NaO	201.0384	Within 5 ppm of calculated

Note: The primary observation in the positive ion mode ESI-MS would be the protonated molecule [M+H]⁺. The high-resolution measurement allows for the confirmation of the

elemental formula $C_9H_7FN_2O$. Fragmentation might involve the loss of CO (28 Da) from the aldehyde group.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for analyzing solid samples.

- Instrument Preparation: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Perform an ATR correction on the resulting spectrum.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the N-H, C=O, C=C, C-N, and C-F bonds.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3100	N-H stretch (H-bonded)	Medium, Broad
~1660	C=O stretch (aldehyde)	Strong
1600 - 1450	C=C and C=N ring stretches	Medium-Strong
1250 - 1150	C-F stretch	Strong
~800	C-H out-of-plane bending	Medium

Note: The predicted wavenumbers are based on a detailed study of the closely related 4-chloro-7-azaindole-3-carbaldehyde.[4] The N-H stretching frequency is indicative of intermolecular hydrogen bonding. The strong carbonyl stretch is a key diagnostic peak for the aldehyde group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

- **Solvent Selection:** Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile.
- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 10^{-5} to 10^{-6} M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- **Blank Correction:** Record a baseline spectrum using a cuvette filled with the pure solvent.
- **Data Acquisition:** Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λ_{\max})

The UV-Vis spectrum of 4-fluoro-7-azaindole-3-carbaldehyde is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Predicted λ_{\max} (nm)	Transition Type
~220 - 240	$\pi \rightarrow \pi$
~280 - 320	$\pi \rightarrow \pi$

Note: The exact positions and intensities of the absorption maxima will be solvent-dependent. The predicted values are based on computational studies and experimental data for other azaindoles.[8] The extended conjugation provided by the aldehyde group is expected to shift the absorption bands to longer wavelengths compared to unsubstituted 7-azaindole.

Conclusion

The comprehensive spectroscopic characterization of 4-fluoro-7-azaindole-3-carbaldehyde, utilizing NMR, MS, IR, and UV-Vis techniques, provides a self-validating system for structural confirmation and purity assessment. The data and protocols presented in this guide, based on established principles and analysis of analogous compounds, offer a robust framework for researchers in the fields of medicinal chemistry and materials science. A thorough understanding of these spectroscopic signatures is paramount for advancing the development of novel therapeutics and functional materials based on this versatile molecular scaffold.

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- [5](#)
- [3](#)
- [7](#)
- [9](#)
- [6](#)
- [1](#)
- [10](#)
- [4](#)
- [11](#)
- [12](#)
- [13](#)
- [14](#)
- [15](#)

- [16](#)
- [17](#)
- [8](#)
- [18](#)
- [2](#)
- [19](#)
- [20](#)
- [21](#)
- [22](#)
- [23](#)
- [24](#)
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